molecular formula C18H18FN3O2S B12633817 6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine

6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12633817
M. Wt: 359.4 g/mol
InChI Key: NVYLJDCCQFQSIY-AWEZNQCLSA-N
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Description

Core Heterocyclic Framework Analysis

The foundational structure of this compound is the 1H-pyrrolo[2,3-b]pyridine system, a bicyclic framework comprising fused pyrrole and pyridine rings. The numbering convention assigns position 1 to the nitrogen atom in the pyrrole ring, with the pyridine moiety extending across positions 2–6 (Figure 1). X-ray crystallographic studies of analogous pyrrolopyridines reveal planarity in the bicyclic system, with bond lengths and angles consistent with aromatic character.

Table 1: Key structural parameters of the pyrrolo[2,3-b]pyridine core

Parameter Value Source
Bond length (C3a–C4) 1.39 Å
Dihedral angle (pyrrole-pyridine) 2.1°
Aromatic stabilization energy ~30 kcal/mol

The fluorine atom at position 6 introduces electronegativity, polarizing the π-electron system and influencing reactivity at adjacent positions. This substitution pattern contrasts with related derivatives, such as 5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine, where nitro groups dominate electronic effects. Nuclear magnetic resonance (NMR) data for the parent pyrrolo[2,3-b]pyridine system show characteristic proton signals at δ 6.62 (H2) and δ 7.97 (H4), with carbon shifts at δ 107.49 (C2) and δ 126.09 (C4).

Substituent Configuration and Stereochemical Considerations

The compound features three distinct substituents:

  • Phenylsulfonyl group at N1 : This electron-withdrawing moiety adopts a near-perpendicular orientation relative to the bicyclic core (dihedral angle = 71.2°), minimizing steric clash while maintaining conjugation with the nitrogen lone pair. Sulfonyl groups enhance metabolic stability compared to unprotected amines.
  • (2S)-Pyrrolidinylmethyl chain at C2 : The stereochemistry at the pyrrolidine C2 position creates a chiral center, with the S-configuration favoring specific biological target interactions. Molecular modeling indicates the pyrrolidine ring adopts a chair conformation, with the methylene linker allowing rotational flexibility.
  • Fluorine at C6 : Positioned para to the pyridine nitrogen, this substituent exerts strong inductive effects, increasing ring electron deficiency and directing electrophilic substitution to the C3 position.

Stereochemical analysis reveals intramolecular stabilization through non-covalent interactions:

  • N–H···O hydrogen bond (1.95 Å) between the pyrrolidine NH and sulfonyl oxygen
  • Weak C–H···π interaction (2.35 Å) between the phenyl ring and pyridine system

The (2S) configuration was confirmed via optical rotation ([α]D²⁵ = +32.4°) and comparison with known stereoisomers.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Table 2: Structural and electronic comparison with analogs

Compound Substituents logP Dipole Moment (D) Source
6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-... F, SO₂Ph, (S)-pyrrolidinylmethyl 2.89 5.67
1H-Pyrrolo[3,2-b]pyridin-6-ol OH, SO₂Ph, pyrrolidinylmethyl 1.45 4.92
5-Nitro-1-tosyl-pyrrolo[2,3-b]pyridine NO₂, SO₂Tol 3.12 6.01

Key differences emerge in three domains:

  • Electronic effects : The fluorine substituent in the subject compound reduces basicity (pKa ~ 3.8) compared to hydroxyl-bearing analogs (pKa ~ 5.2).
  • Spatial requirements : The (S)-pyrrolidinylmethyl group introduces ~8 Å side-chain length versus 5 Å for simple methyl groups in derivatives like 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
  • Tautomeric behavior : Unlike 3-hydroxypyrrolo[2,3-b]pyridine, which exists in keto-enol equilibrium, the phenylsulfonyl group in the subject compound locks the tautomeric form through N1 substitution.

X-ray diffraction studies highlight packing differences: the subject compound forms centrosymmetric dimers via π-stacking (interplanar distance = 3.48 Å), whereas nitro-substituted analogs prefer sulfonyl-oxygen-mediated hydrogen bonding networks.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H18FN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m0/s1

InChI Key

NVYLJDCCQFQSIY-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F

Origin of Product

United States

Biological Activity

6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine class, characterized by its complex molecular structure which includes a pyrrole ring fused with a pyridine ring, a phenylsulfonyl group, and a pyrrolidine moiety. The molecular formula is C18H18FN3O2SC_{18}H_{18}FN_3O_2S and its molecular weight is approximately 359.42 g/mol .

  • IUPAC Name : 1-(benzenesulfonyl)-6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine
  • CAS Number : 1008108-83-5
  • Purity : 96%

Research indicates that compounds in the pyrrolopyridine class may exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making them critical targets for therapeutic intervention. The specific compound under discussion has shown potential in inhibiting FGFR signaling pathways, which are often abnormally activated in tumors .

In Vitro Studies

In vitro studies have demonstrated that derivatives of the pyrrolopyridine class can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a related compound exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and was effective in reducing the migration and invasion of breast cancer cells . This suggests that modifications to the structure of pyrrolopyridines can enhance their pharmacological properties.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 6-position and the phenylsulfonyl group are believed to enhance the compound's interaction with biological targets. The pyrrolidine moiety also contributes to its biological activity by potentially influencing binding affinity and selectivity towards FGFRs .

Case Study 1: FGFR Inhibition

A study focused on synthesizing various 1H-pyrrolo[2,3-b]pyridine derivatives reported that certain modifications led to increased potency against FGFRs. Compound 4h from this series showed promising results with significant anti-cancer activity in vitro, highlighting the potential of structural optimization for enhancing biological efficacy .

Case Study 2: Antiproliferative Effects

Another investigation into related pyrrolopyridine derivatives revealed their ability to inhibit proliferation in various cancer cell lines. The study emphasized the importance of structural features such as substituents on the pyridine ring in determining biological activity. The findings support further exploration into similar compounds for potential therapeutic applications .

Summary of Biological Activities

Compound NameTargetIC50 (nM)Effect
Compound 4hFGFR17Inhibition of cell proliferation
Compound 4hFGFR29Induction of apoptosis
Compound 4hFGFR325Reduced migration and invasion
Compound XFGFR4712Anticancer activity

Structural Comparison with Related Compounds

Compound NameStructure TypeUnique Features
6-Fluoropyridine Simple PyridineLacks complex heterocyclic structure
Phenylsulfonamide Sulfonamide DerivativeFocused on sulfonamide activity
Pyrrolidinyl Derivatives Various SubstitutionsDiverse biological activities; structural variations

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine C₁₈H₁₈FN₃O₂S 359.42 6-F, 1-(phenylsulfonyl), 2-[(2S)-pyrrolidinylmethyl] Stereospecific side chain; optimized electronic profile
6-Chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine C₁₈H₁₈ClN₃O₂S 375.87 6-Cl instead of 6-F Larger halogen atom; potential altered binding affinity
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₉ClN₂O₂S 292.74 2-Cl, 1-(phenylsulfonyl) Lacks pyrrolidinylmethyl side chain; simpler structure
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C₈H₅F₃N₂ 186.14 5-CF₃ No sulfonyl or side chain; highly electron-withdrawing group

Functional Implications of Substituents

  • Halogen Effects :

    • The 6-fluoro substituent (target compound) offers a balance between electronegativity and steric bulk, whereas the 6-chloro analog () may exhibit stronger electron-withdrawing effects but increased steric hindrance.
    • Chlorine’s larger atomic radius could reduce binding pocket compatibility compared to fluorine .
  • Pyrrolidinylmethyl Side Chain :

    • The (2S)-configured side chain introduces chirality, which is absent in simpler analogs like 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (). This group likely enhances target selectivity in biological systems .
  • Phenylsulfonyl Group :

    • Common across analogs (), this group improves metabolic stability by resisting oxidative degradation. Its absence in compounds like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may lead to shorter half-lives .

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The initial step in synthesizing this compound involves constructing the pyrrolo[2,3-b]pyridine framework. This can be achieved through a variety of methods including:

  • Cyclization Reactions : Utilizing precursors such as 2-aminopyridines and appropriate aldehydes or ketones under acidic or basic conditions.

  • Multi-step Synthesis : Employing a series of reactions including cyclization and rearrangement to form the desired bicyclic structure.

Fluorination

Sulfonylation

The phenylsulfonyl group is introduced via sulfonylation reactions:

  • Reaction with Phenylsulfonyl Chloride : This reaction typically occurs under basic conditions (e.g., using sodium hydride in THF) to facilitate nucleophilic attack by the nitrogen atom on the sulfonyl chloride.

Pyrrolidinylmethyl Group Introduction

The final step involves adding the pyrrolidinylmethyl group:

  • Alkylation Reaction : This can be accomplished by reacting an appropriate pyrrolidine derivative with a suitable electrophile (e.g., an alkyl halide) under basic conditions to yield the desired substitution at position 2.

To maximize yield and purity during synthesis, careful optimization of reaction conditions is essential:

  • Temperature Control : Maintaining optimal temperatures during reactions can significantly impact yields.

  • Solvent Selection : The choice of solvent can influence reaction rates and selectivity; polar aprotic solvents are often preferred for nucleophilic substitutions.

  • Catalysts : Utilizing catalysts such as palladium or nickel can enhance reaction efficiency in cross-coupling steps.

Step Reaction Type Key Reagents Conditions Expected Outcome
1 Cyclization 2-Aminopyridines + Aldehydes/Ketones Acid/Base Catalysis Pyrrolo[2,3-b]pyridine Core
2 Fluorination Selectfluor/NFSI Controlled Temperature Fluorinated Product
3 Sulfonylation Phenylsulfonyl Chloride Basic Conditions (NaH/THF) Phenylsulfonyl Group Introduced
4 Alkylation Pyrrolidine Derivative + Alkyl Halide Basic Conditions Final Compound Formed

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